

Derivatization of 1-(2-Methoxy-4-nitrophenyl)ethanone for further reactions

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Compound of Interest

Compound Name: 1-(2-Methoxy-4-nitrophenyl)ethanone

Cat. No.: B2718341

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Application Notes: Derivatization of 1-(2-Methoxy-4-nitrophenyl)ethanone

Introduction

1-(2-Methoxy-4-nitrophenyl)ethanone is a versatile aromatic ketone that serves as a valuable intermediate in organic synthesis. Its structure features three key functional groups amenable to chemical modification: a nitro group, a ketone, and an activated aromatic ring. The presence of an electron-donating methoxy group and a strong electron-withdrawing nitro group creates a polarized aromatic system, influencing the molecule's reactivity.^[1] Derivatization of this compound opens pathways to a wide array of more complex molecules, particularly for applications in medicinal chemistry and materials science. For instance, the reduction of the nitro group to an amine transforms a meta-directing deactivator into a potent ortho-, para-directing activator, fundamentally altering its behavior in subsequent electrophilic aromatic substitution reactions.^[2] This note details protocols for the selective reduction of the nitro group, the reduction of the ketone, and a subsequent cyclization to form a quinazolinone scaffold, a core structure in many biologically active compounds.^{[3][4]}

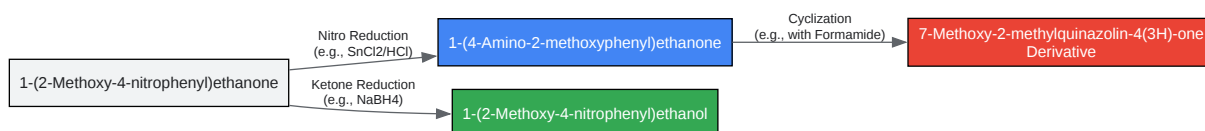
Key Derivatization Strategies

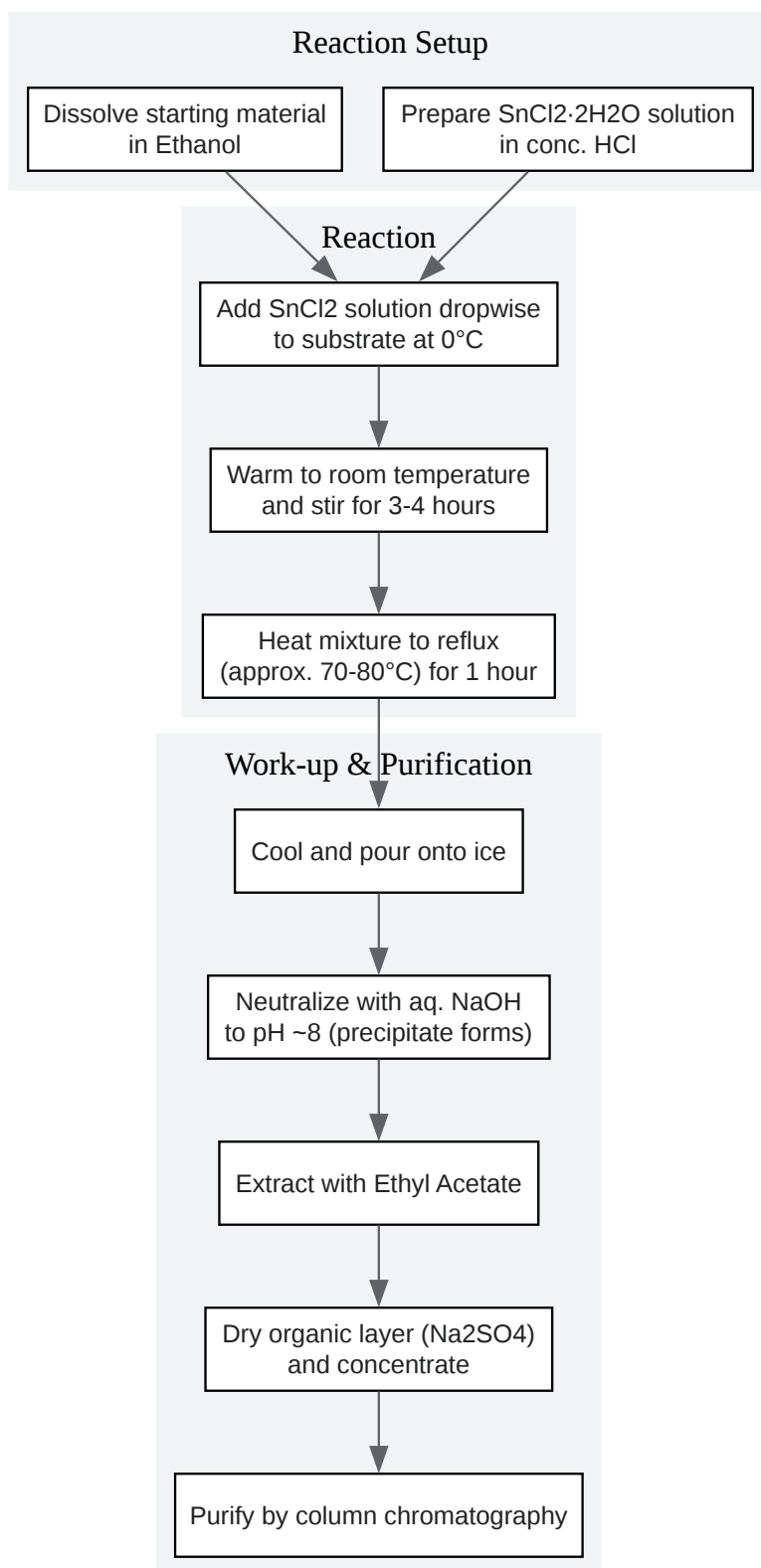
- **Selective Reduction of the Nitro Group:** The conversion of the aromatic nitro group to a primary amine is a crucial transformation. This can be achieved with high chemoselectivity,

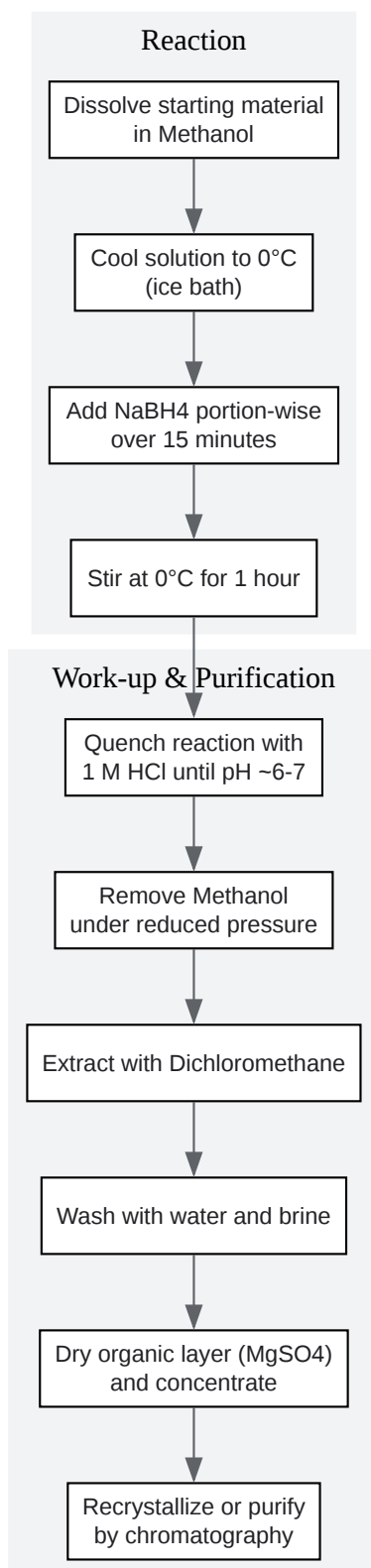
leaving the ketone moiety intact. Common methods include catalytic hydrogenation (e.g., H_2 with Pd/C) or the use of metals in acidic media (e.g., $SnCl_2$, Fe, Zn).^{[2][5][6]} The resulting 1-(4-amino-2-methoxyphenyl)ethanone is a key precursor for synthesizing heterocyclic compounds like quinazolines.

- **Reduction of the Ketone:** The acetyl group can be reduced to a secondary alcohol using various reducing agents. Sodium borohydride ($NaBH_4$) is a mild and effective reagent for this purpose, typically providing high yields of the corresponding alcohol without affecting the nitro group.^{[7][8][9]} This derivatization is useful for introducing a chiral center and a hydroxyl group for further functionalization.
- **Synthesis of Heterocyclic Scaffolds:** The derivatives of **1-(2-Methoxy-4-nitrophenyl)ethanone** are excellent starting materials for building more complex molecular architectures. For example, the 1-(4-amino-2-methoxyphenyl)ethanone derivative can undergo condensation and cyclization reactions to form quinazolinones, a class of compounds known for a wide range of biological activities.^{[3][10]}

Visualization of Derivatization Pathways







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